molecular formula C8H12ClN3O B1524046 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride CAS No. 1311316-59-2

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride

Cat. No.: B1524046
CAS No.: 1311316-59-2
M. Wt: 201.65 g/mol
InChI Key: HGKBYIYZHKPSJG-UHFFFAOYSA-N
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Description

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride is a synthetic organic compound that features a pyrrolidine ring attached to a pyrazole ring via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride typically involves the reaction of pyrrolidine with a pyrazole derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the carbonyl linkage between the pyrrolidine and pyrazole rings. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the use of a catalyst to increase the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process may be optimized for higher efficiency and yield, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrrolidine rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 4-(pyrrolidine-1-carbonyl)-1H-pyrazole hydrochloride and are also studied for their biological activities.

    Pyrazole derivatives: Compounds like 1H-pyrazole-3-carboxylic acid and its derivatives are similar in structure and are used in various chemical and biological applications.

Uniqueness

This compound is unique due to its specific combination of a pyrrolidine ring and a pyrazole ring linked by a carbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1H-pyrazol-4-yl(pyrrolidin-1-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c12-8(7-5-9-10-6-7)11-3-1-2-4-11;/h5-6H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGKBYIYZHKPSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CNN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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